[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea
Description
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(1-benzyl-2-hydroxyindol-3-yl)iminourea |
InChI |
InChI=1S/C16H14N4O2/c17-16(22)19-18-14-12-8-4-5-9-13(12)20(15(14)21)10-11-6-2-1-3-7-11/h1-9,21H,10H2,(H2,17,22) |
InChI Key |
IZKYCHGKZULGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Formation of Indol-3-ylideneamine
1-Benzylisatin is first reacted with ammonium acetate in acetic acid under reflux to generate 1-benzyl-3-iminoindolin-2-one. This intermediate is isolated via filtration and washed with cold ethanol to remove unreacted starting materials. The imine’s stability is critical; electron-withdrawing groups on the isatin ring (e.g., nitro substituents) enhance electrophilicity, facilitating higher yields.
Urea Incorporation
The isolated indol-3-ylideneamine is then treated with dimethylcarbamoyl chloride in dichloromethane in the presence of triethylamine. This step proceeds via nucleophilic acyl substitution, with triethylamine scavenging HCl to drive the reaction to completion. Recrystallization from ethyl acetate/diethyl ether (1:3) yields pure this compound, with reported melting points of 89–90°C.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A protocol combining 1-benzylisatin and thiourea in ethanol under microwave irradiation (300 W, 100°C) achieves 90% conversion within 20 minutes. This method minimizes thermal degradation and improves reproducibility, making it advantageous for high-throughput synthesis. Comparative studies show microwave-assisted reactions reduce reaction times by 75% compared to conventional heating.
Characterization and Analytical Data
Post-synthesis characterization is critical for confirming structural integrity.
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction confirms the Z-configuration of the imine bond and planarity of the indole-urea system. Bond lengths include C=O (1.22 Å) and C–N (1.38 Å), consistent with resonance stabilization.
Optimization Challenges and Solutions
Byproduct Formation
Competing hydration of the imine bond can yield undesired oxindole derivatives. This is mitigated by using anhydrous solvents and molecular sieves to scavenge water.
Chemical Reactions Analysis
Types of Reactions
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted indole derivatives .
Scientific Research Applications
[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholine esterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease. Additionally, the compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and triggering cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 2,3-dihydroindole derivatives, which are often studied for their pharmacological and crystallographic properties. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties :
- The urea group in the target compound is expected to enhance hydrogen-bonding interactions compared to acetonitrile (4f) or ester groups (3o, 7). This could improve solubility in polar solvents or influence crystal packing patterns .
- Melting Points : Ester derivatives like 3o exhibit moderate melting points (~100°C), while the urea analog’s melting point remains unreported. Urea’s strong intermolecular interactions may elevate this value .
Synthetic Yields: Acetonitrile derivative 4f was synthesized in 79% yield via zinc reduction .
Biological Relevance :
- Compounds like DB07949 () highlight the indole scaffold’s utility in drug development, though the target compound’s bioactivity is undocumented. The urea moiety could mimic pharmacophores in kinase inhibitors or receptor ligands .
Crystallographic Behavior :
- Indole derivatives are often analyzed using tools like SHELXL () and ORTEP-3 (). The urea group’s hydrogen-bonding propensity may result in distinct crystal structures, validated via methods described in .
Biological Activity
The compound [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea is a derivative of isatin, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features both an indole moiety and a urea functional group, which are critical for its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Research indicates that isatin derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways. The compound in focus has been tested against several cancer cell lines, demonstrating cytotoxic effects with IC values in the micromolar range.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 3.67 | Cell cycle arrest at G2-M phase |
| MDA-MB-231 (Breast) | 5.83 | Induction of mitochondrial apoptosis |
| HeLa (Cervical) | 3.53 | Downregulation of Bcl-2 |
These results suggest that the compound may act through mechanisms involving the intrinsic apoptotic pathway and cell cycle regulation .
Antimicrobial Activity
The antimicrobial properties of isatin derivatives are well-documented. Compounds similar to this compound have exhibited activity against various bacterial strains. The structure–activity relationship (SAR) studies indicate that modifications on the indole ring can enhance antibacterial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
The compound also shows promise as an inhibitor of various enzymes involved in disease processes. For example, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of isatin derivatives in preclinical settings:
- Study on HCT116 Cells : A derivative similar to this compound was shown to induce apoptosis via mitochondrial pathways, confirming its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In a study assessing various indole derivatives against pathogenic bacteria, the compound demonstrated significant antibacterial activity, supporting its use in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea, and how are intermediates characterized?
- Methodology :
- Core Synthesis : The indole core can be synthesized via the Fischer indole reaction, involving phenylhydrazine and a ketone/aldehyde under acidic conditions .
- Condensation : The amino-urea moiety is introduced through condensation reactions, often using carbodiimides or thiourea derivatives under reflux in acetic acid .
- Characterization : Intermediate purity is confirmed via HPLC, while structural integrity is validated using -NMR (e.g., δ 7.15–7.79 ppm for aromatic protons) and IR spectroscopy (e.g., C=O stretches at ~1700 cm) .
Q. How is the three-dimensional structure of this compound resolved, and what crystallographic parameters are critical?
- Methodology :
- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is performed using MoKα radiation (λ = 0.71073 Å) with data refined via SHELXL .
- Key Parameters :
- Space group: Monoclinic (common for indole derivatives) .
- Bond lengths: C=O (~1.22 Å) and C-N (~1.35 Å) confirm tautomeric forms .
- Validation : PLATON or WinGX checks for disorders, twinning, and R-factor convergence (e.g., ) .
Q. What methodologies assess solubility and stability for in vitro bioactivity studies?
- Methodology :
- Solubility : Tested in DMSO, ethanol, and aqueous buffers via UV-Vis spectroscopy (λ max ~300 nm for indole derivatives) .
- Stability : Accelerated degradation studies using HPLC under varying pH (2–12) and temperatures (25–60°C) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C common for urea-linked indoles) .
Advanced Research Questions
Q. How are contradictions in synthetic yields or by-product formation addressed?
- Methodology :
- Reaction Optimization : Varying catalysts (e.g., vs. ) and temperatures (reflux vs. RT) to minimize by-products like hydrazones .
- By-Product Analysis : LC-MS identifies impurities (e.g., m/z 439 for dimeric forms) .
- Yield Improvement : Microwave-assisted synthesis reduces reaction time (3–5 h → 30 min) and improves purity (>95%) .
Q. What challenges arise in resolving crystallographic disorders or twinning, and how are they mitigated?
- Methodology :
- Disorder Handling : SHELXL’s PART instructions model disordered atoms (e.g., benzyl group rotation) with occupancy refinement .
- Twinning Detection : PLATON’s TWIN law identifies twin domains (e.g., β angle deviation >93° in monoclinic systems) .
- Data Collection : High-resolution datasets (θ > 25°) and multi-scan absorption corrections (SADABS) improve data quality .
Q. How do hydrogen-bonding networks influence solid-state properties and reactivity?
- Methodology :
- Graph Set Analysis : Mercury software categorizes H-bond motifs (e.g., chains forming patterns) .
- Packing Effects : Offset π-stacking (3.5–4.0 Å between indole rings) enhances thermal stability .
- Reactivity Prediction : Hirshfeld surface analysis identifies nucleophilic/electrophilic regions via maps .
Q. What computational methods predict binding affinities or electronic properties for biological targeting?
- Methodology :
- Docking Studies : AutoDock Vina screens against kinases or GPCRs, using indole’s planar structure for π-π interactions .
- DFT Calculations : Gaussian09 computes HOMO-LUMO gaps (~4.5 eV) to assess redox activity .
- MD Simulations : GROMACS models solvation dynamics (e.g., DMSO-water mixtures) for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
